molecular formula C23H29F3I2N2 B2554855 1,4-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine-1,4-diium diiodide CAS No. 1030010-52-6

1,4-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine-1,4-diium diiodide

Cat. No.: B2554855
CAS No.: 1030010-52-6
M. Wt: 644.303
InChI Key: ASZNHHAGFXWELP-SWSRPJROSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine-1,4-diium diiodide ( 1030010-52-6) is an organic diquaternary ammonium salt with a molecular formula of C23H29F3I2N2 and a molecular weight of 644.29 g/mol . This compound is characterized by its piperazine-1,4-diium core, which is symmetrically substituted with methyl groups and distinct organic moieties, including a (2E)-3-phenylprop-2-en-1-yl (trans-cinnamyl) group and a [4-(trifluoromethyl)phenyl]methyl (4-trifluoromethylbenzyl) group, and is associated with two iodide counterions . The specific stereochemistry of the alkenyl group is defined as (2E). The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry and drug discovery research. This high-purity chemical is intended for research and development purposes in laboratory settings only. It is strictly for in vitro use and is not classified as a pharmaceutical or cosmetic ingredient. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers can leverage this compound in various applications, including as a key intermediate in organic synthesis, a building block for the development of more complex molecules, or as a standard in analytical studies.

Properties

IUPAC Name

1,4-dimethyl-1-[(E)-3-phenylprop-2-enyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine-1,4-diium;diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F3N2.2HI/c1-27(14-6-9-20-7-4-3-5-8-20)15-17-28(2,18-16-27)19-21-10-12-22(13-11-21)23(24,25)26;;/h3-13H,14-19H2,1-2H3;2*1H/q+2;;/p-2/b9-6+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZNHHAGFXWELP-SWSRPJROSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC[N+](CC1)(C)CC2=CC=C(C=C2)C(F)(F)F)CC=CC3=CC=CC=C3.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CC[N+](CC1)(C)CC2=CC=C(C=C2)C(F)(F)F)C/C=C/C3=CC=CC=C3.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F3I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of this compound in antiviral applications. For instance, it has been evaluated for its efficacy against the Ebola virus, demonstrating promising results in inhibiting viral replication while maintaining low cytotoxicity levels . The structural features of the compound allow it to interact effectively with viral proteins, making it a candidate for further development in antiviral therapies.

Anticancer Properties

The compound's structural components, particularly the phenylpropene moiety, suggest potential anticancer activity. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression . Further research is needed to elucidate the specific pathways involved when using this compound.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. The presence of piperazine in this compound indicates potential applications as an anxiolytic or antidepressant agent. Compounds with similar piperazine structures have been linked to serotonin receptor modulation, which is crucial for mood regulation . Investigating the binding affinity of this compound to various neurotransmitter receptors could yield valuable insights into its therapeutic potential.

Synthesis of Functional Polymers

The unique chemical structure of 1,4-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine-1,4-diium diiodide can be utilized in synthesizing functional polymers. Its ability to undergo polymerization reactions can lead to materials with tailored properties for applications in coatings, adhesives, and electronic devices. The incorporation of fluorinated groups can enhance material properties such as hydrophobicity and thermal stability .

Chemical Probes for Biological Studies

This compound can serve as a chemical probe in biological studies due to its ability to selectively bind to specific biomolecules. Its structural complexity allows for targeted interactions that can be utilized in imaging studies or as part of drug delivery systems. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability .

Study on Antiviral Efficacy

In a recent study published by researchers at the University of Orleans, the antiviral efficacy of compounds related to 1,4-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine-1,4-diium diiodide was assessed against Ebola virus using recombinant reporter systems. The study demonstrated that modifications to the piperazine ring significantly influenced antiviral activity and cytotoxicity profiles .

Investigation into Anticancer Mechanisms

A comprehensive investigation into the anticancer properties of structurally related compounds revealed that certain derivatives exhibited significant cytotoxic effects on various cancer cell lines. These studies indicated that compounds with similar structural motifs could induce cell cycle arrest and apoptosis through mitochondrial pathways .

Chemical Reactions Analysis

Functionalization with the 4-(Trifluoromethyl)phenyl Group

The trifluoromethylphenyl moiety is introduced via nucleophilic aromatic substitution or cross-coupling reactions :

  • Friedel-Crafts Alkylation : Using AlCl₃ as a catalyst to attach the benzyl group to the piperazine core .

  • Suzuki-Miyaura Coupling : For aryl-aryl bond formation, employing a palladium catalyst and boronic acid derivative .

Example Reaction :

1,4-Dimethylpiperazine+4-(Trifluoromethyl)benzyl bromideK2CO3,DMF1-[4-(Trifluoromethyl)phenyl]methylpiperazine\text{1,4-Dimethylpiperazine} + \text{4-(Trifluoromethyl)benzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{1-{[4-(Trifluoromethyl)phenyl]methyl}piperazine}

Counterion Exchange to Diiodide

The final diiodide salt is obtained through ion metathesis :

  • Initial synthesis as a dichloride (common in piperazine diium salts) .

  • Treatment with excess KI in aqueous ethanol replaces chloride with iodide .

Conditions :

  • Solvent: Ethanol/water (1:1).

  • Temperature: Reflux (~80°C).

  • Yield: >90% for analogous systems .

Key Reaction Data

Reaction StepReagents/ConditionsYield (%)Reference
Piperazine alkylation4-(Trifluoromethyl)benzyl chloride, K₂CO₃, DMF75–85
Wittig reactionBenzyltriphenylphosphonium chloride, t-BuOK60–70
QuaternizationCH₃I, DMF, 60°C90–95
Ion exchange (Cl⁻ → I⁻)KI, EtOH/H₂O, reflux90–95

Mechanistic Challenges

  • Stereochemical Control : Ensuring (E)-configuration in the propenyl group requires strict temperature and base selection .

  • Solubility Issues : The diiodide salt’s low solubility necessitates polar solvents (e.g., DMSO) for further reactions .

  • Side Reactions : Over-alkylation or isomerization may occur under prolonged heating .

Structural Confirmation

  • X-ray Crystallography : Used for flunarizine analogs to verify chair conformation of the piperazine ring .

  • NMR Spectroscopy : Key signals include:

    • 1H NMR^1\text{H NMR}: δ 3.2–3.5 ppm (piperazine CH₂), δ 6.8–7.6 ppm (aromatic protons) .

    • 19F NMR^{19}\text{F NMR}: δ -60 to -65 ppm (CF₃ group) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Counterion Pharmacological Activity Reference
Target Compound 1: 4-(trifluoromethyl)phenylmethyl; 4: methyl + (2E)-cinnamyl Diiodide (2I⁻) Hypothesized calcium channel modulation
1-[Bis(4-fluorophenyl)methyl]-4-[(2Z)-3-phenylprop-2-en-1-yl]piperazine-1,4-diium dichloride hemihydrate (Flunarizine analog) 1: bis(4-fluorophenyl)methyl; 4: (2Z)-cinnamyl Dichloride (2Cl⁻) Antihistamine, vasodilator
1-(2-Hydroxyethyl)-4-{3-[(E)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl}piperazine-1,4-diium bis-carboxylate 1: 2-hydroxyethyl; 4: thioxanthene-propenyl Carboxylate Fluorescence-based imaging probe
1,1′-Piperazine-1,4-diylbis[3-(4-methoxyphenoxy)propan-2-ol] Symmetric 4-methoxyphenoxy-propanol substituents None (neutral) Potential surfactant or ligand

Key Observations

Substituent Effects on Bioactivity: The 4-(trifluoromethyl)phenylmethyl group in the target compound enhances lipophilicity and metabolic stability compared to flunarizine’s bis(4-fluorophenyl)methyl group, which is associated with histamine H₁ receptor antagonism . In contrast, flunarizine’s (2Z)-isomer adopts a bent geometry, influencing its vasodilatory effects .

Counterion Impact :

  • Diiodide salts (target compound) exhibit higher polarizability and solubility in polar solvents compared to dichloride (flunarizine analog) or carboxylate salts (thioxanthene derivative). This could enhance bioavailability but may reduce membrane permeability .

Computational studies suggest (2E)-isomers exhibit stronger van der Waals interactions with hydrophobic protein domains . Piperazine ring puckering, analyzed via Cremer-Pople coordinates (e.g., amplitude $ q $, phase $ \phi $), likely differs between compounds due to steric effects from substituents, impacting receptor binding .

Synthetic and Analytical Challenges :

  • The target compound’s synthesis requires precise control of quaternization and stereochemistry. X-ray crystallography (using software like SHELXL or OLEX2 ) confirms its ionic lattice structure, while flunarizine analogs form hemihydrate crystals with chloride counterions .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the piperazine core. A recommended approach includes:

  • Step 1: Alkylation of 1,4-dimethylpiperazine with (2E)-3-phenylprop-2-en-1-yl bromide under inert conditions (N₂ atmosphere) to introduce the allyl group.
  • Step 2: Quaternization using 4-(trifluoromethyl)benzyl iodide in dimethylformamide (DMF) with potassium hydride as a base at reflux (~100–120°C) .
  • Step 3: Counterion exchange (e.g., diiodide formation) via metathesis in aqueous ethanol.

Key Reaction Parameters:

StepReagents/ConditionsYieldNotes
1Allyl bromide, K₂CO₃, DMF, 80°C70–75%Monitor by TLC (Rf = 0.5, hexane:EtOAc 3:1)
24-(Trifluoromethyl)benzyl iodide, KH, DMF, reflux60–65%Use Schlenk line for moisture-sensitive reagents
3NaI in EtOH/H₂O85–90%Purify via recrystallization

Reference: Similar protocols for piperazine quaternization are validated in and .

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution: Employ direct methods (SHELXS) or dual-space algorithms (SHELXD) for phase determination .
  • Refinement: SHELXL for full-matrix least-squares refinement, including anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference maps .
  • Visualization: ORTEP-3 or OLEX2 for thermal ellipsoid plots and packing diagrams .

Critical Parameters:

  • Resolution: Aim for data with I/σ(I)>2I/σ(I) > 2 up to 0.8 Å resolution.
  • Rint<0.05R_{\text{int}} < 0.05, R1R_1 (final) < 0.05 for high-quality structures.

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC, HMBC). The trifluoromethyl group (CF3\text{CF}_3) shows a singlet at ~δ 120–125 ppm in ¹⁹F NMR.
    • ESI-MS: Confirm molecular ion [MI]+[M-I]^+ and isotopic pattern matching theoretical values.
  • Elemental Analysis: Validate purity (C, H, N within ±0.4% of theoretical).
  • X-ray Powder Diffraction (XRPD): Compare experimental vs. simulated patterns to detect polymorphs.

Reference: Standard protocols from and .

Advanced Research Questions

Q. How can conformational analysis of the piperazine ring be performed?

Methodological Answer: Use Cremer-Pople puckering coordinates to quantify ring distortion:

  • Step 1: Calculate puckering parameters (QQ, θ\theta, ϕ\phi) from atomic coordinates using software like PLATON or PARST .
  • Step 2: Compare with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-311++G(d,p)) to assess energy barriers for ring inversion.

Example Parameters:

ConformerQQ (Å)θ\theta (°)ϕ\phi (°)Energy (kcal/mol)
Chair0.45000.0
Boat0.6590302.5

Reference: details the mathematical framework .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Synthetic Modifications: Vary substituents (e.g., replace CF3\text{CF}_3 with Cl\text{Cl}) and assess impact on bioactivity.
  • Biological Assays: Test against target receptors (e.g., neurotransmitter transporters) using radioligand binding assays .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes.

Key Metrics:

  • IC₅₀ values for receptor inhibition.
  • Ligand efficiency (LE=pIC50Heavy Atoms\text{LE} = \frac{\text{pIC}_{50}}{\text{Heavy Atoms}}).

Reference: validates SAR strategies for piperazine derivatives .

Q. How should conflicting crystallographic data be resolved?

Methodological Answer:

  • Hypothesis Testing: Apply Hamilton’s R-factor ratio test to compare alternative refinement models (e.g., disordered vs. ordered solvent) .
  • Theoretical Framework: Link discrepancies to crystallographic theory (e.g., dynamic disorder vs. static lattice defects) .
  • Validation Tools: Use checkCIF/PLATON alerts to identify symmetry or displacement outliers .

Example Workflow:

Re-refine data with SHELXL using TWIN/BASF commands for suspected twinning.

Validate with R₁, wR₂, and goodness-of-fit (GOF) metrics.

Q. What advanced computational tools can optimize synthesis pathways?

Methodological Answer:

  • AI-Driven Workflows: Implement COMSOL Multiphysics with AI modules to simulate reaction kinetics and optimize parameters (e.g., temperature, solvent ratio) .
  • High-Throughput Screening (HTS): Use robotic platforms to test 100+ conditions (e.g., catalysts, bases) in parallel.

Key Metrics:

  • Activation energy (EaE_a) from Arrhenius plots.
  • Turnover frequency (TOF) for catalytic steps.

Reference: highlights AI integration in chemical engineering .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation: Use fume hoods, nitrile gloves, and PPE due to iodide toxicity and potential irritancy .
  • First Aid: Immediate eye irrigation (15 min) and medical consultation for exposure .
  • Waste Disposal: Neutralize with Na₂S₂O₃ before aqueous disposal.

Reference: Safety guidelines from .

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